![molecular formula C6H5N5S B12930777 7H-purine-6-carbothioamide CAS No. 40769-67-3](/img/structure/B12930777.png)
7H-purine-6-carbothioamide
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Overview
Description
9H-Purine-6-carbothioamide is a heterocyclic compound that belongs to the purine family Purines are vital components of nucleic acids, which are essential for the storage and transmission of genetic information in all living organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-6-carbothioamide typically involves the reaction of 6-chloropurine with thiourea under basic conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the thiourea moiety, resulting in the formation of the carbothioamide group .
Industrial Production Methods: While specific industrial production methods for 9H-Purine-6-carbothioamide are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 9H-Purine-6-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted purine derivatives
Scientific Research Applications
Synthesis of 7H-Purine-6-Carbothioamide
The synthesis of this compound typically involves the reaction of purine derivatives with thiosemicarbazides or similar reagents. The general synthetic route can be summarized as follows:
- Starting Materials : Purine derivatives and thiosemicarbazides.
- Reaction Conditions : The reaction is usually conducted in a solvent such as ethanol or methanol under reflux conditions.
- Purification : The product is purified using recrystallization techniques.
Biological Activities
This compound exhibits several biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that purine derivatives, including this compound, can induce apoptosis in cancer cells. For example, a study demonstrated that specific purine analogues showed significant antiproliferative effects on leukemia cell lines, such as Jurkat and K562, with IC50 values indicating their potency against these cells .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6d | Jurkat | 7.29 | Induction of apoptosis via caspase activation |
6d | K562 | Not specified | Lower antiproliferative effect |
Antiviral Properties
This compound has been investigated for its potential antiviral properties. Its structural similarity to natural purines allows it to interact with viral enzymes, potentially inhibiting their activity. Studies have shown that certain purine analogues can act as effective inhibitors against viral replication.
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies due to its ability to mimic natural substrates. Its interaction with enzymes involved in nucleotide metabolism has been a focal point for research aimed at understanding metabolic pathways and developing inhibitors for therapeutic purposes.
Case Studies
- Case Study on Purine Synthesis Disorders : A rare disorder related to purine metabolism was reported where patients exhibited symptoms due to deficiencies in enzymes involved in purine synthesis. This highlights the importance of compounds like this compound in understanding metabolic pathways and developing therapeutic interventions .
- Anticancer Research : A library of poly-substituted purines was synthesized and tested against leukemia cell lines. The findings indicated that specific substitutions on the purine ring significantly enhanced anticancer activity, suggesting that derivatives of this compound could be further optimized for better efficacy against cancer cells .
Mechanism of Action
The mechanism of action of 9H-Purine-6-carbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. This inhibition leads to the disruption of nucleotide synthesis, ultimately causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-Chloropurine: A precursor in the synthesis of 9H-Purine-6-carbothioamide.
6-Aminopurine (Adenine): A naturally occurring purine base in nucleic acids.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia
Uniqueness: 9H-Purine-6-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying biochemical pathways .
Biological Activity
7H-Purine-6-carbothioamide, a purine derivative, has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by its purine structure with a carbothioamide functional group. It serves as a precursor in the synthesis of more complex purine derivatives and has been investigated for its interactions with various biological targets.
The primary mechanism of action for this compound involves the inhibition of specific enzymes crucial for nucleotide synthesis. Notably, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme pivotal in DNA synthesis. This inhibition can lead to:
- Cell Cycle Arrest : Disruption of nucleotide synthesis results in halted cell division.
- Apoptosis : The compound can induce programmed cell death in cancer cells through intrinsic pathways .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound and its derivatives:
- Cytotoxicity : Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a related compound showed an IC50 value of 2.80 μM against A549 cells, indicating potent antiproliferative activity .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of colony formation and migration in cancer cells. This is often mediated through activation of caspases, which are critical for apoptotic pathways .
Enzyme Inhibition
This compound's ability to inhibit enzymes involved in purine metabolism has implications for treating conditions associated with abnormal purine metabolism:
- Dihydrofolate Reductase Inhibition : By inhibiting DHFR, this compound disrupts the folate pathway, essential for DNA synthesis, making it a candidate for further development in cancer therapies.
Case Studies
Properties
CAS No. |
40769-67-3 |
---|---|
Molecular Formula |
C6H5N5S |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
7H-purine-6-carbothioamide |
InChI |
InChI=1S/C6H5N5S/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2H,(H2,7,12)(H,8,9,10,11) |
InChI Key |
FWIPENNQZPWMFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C(=S)N |
Origin of Product |
United States |
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